![molecular formula C16H19N3O2 B5314121 N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5314121.png)

N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea" falls into the class of urea derivatives, which are known for their wide range of applications in pharmaceuticals, agriculture, and material science due to their versatile chemical and physical properties. This response focuses on the scientific research aspects of synthesis, molecular structure, chemical reactions, and properties of this compound, excluding applications, drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of urea derivatives, including "N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea," often involves the reaction of amines with isocyanates or carbonyl compounds under various conditions. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids, providing a one-pot conversion with good yields and without racemization under mild conditions. This method is compatible with common N-protecting groups and environmentally friendly due to the recyclability of byproducts (Thalluri et al., 2014).

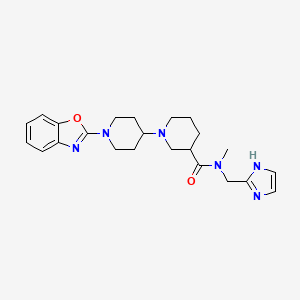

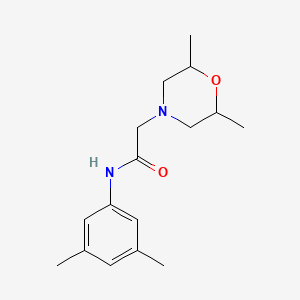

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their chemical reactivity and physical properties. The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, revealing the impact of classical substituent effects on complex formation. The breaking of the intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation, as confirmed by quantum chemical calculations and NMR spectroscopic titrations (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, contributing to their broad utility. Directed lithiation of urea derivatives and subsequent reactions with various electrophiles yield highly substituted products, demonstrating the chemical versatility of these compounds. This process allows for precise functionalization at specific positions on the molecule, enabling the synthesis of a wide array of derivatives with tailored properties (Smith et al., 2013).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are pivotal for their application in various fields. The crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, for example, highlights the complexity that simple molecules can exhibit in the solid state, with five symmetry-independent molecules forming a unique and complicated structure. Such studies underscore the importance of understanding the physical characteristics of these compounds (Kumar et al., 2000).

属性

IUPAC Name |

1-(4-ethoxyphenyl)-3-(1-pyridin-4-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-21-15-6-4-14(5-7-15)19-16(20)18-12(2)13-8-10-17-11-9-13/h4-12H,3H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWNHZNFUHNITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5314038.png)

![N-((1R*,3S*)-3-{[(2-methoxyethyl)(methyl)amino]carbonyl}cyclopentyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5314047.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5314058.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B5314061.png)

![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314064.png)

![1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5314069.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5314078.png)

![2-(4-ethyl-1-piperazinyl)-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314085.png)

![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine](/img/structure/B5314089.png)

![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)

![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)